The Indispensable Role of the Hexa-His Tag in Protein Research: A Technical Guide
The Indispensable Role of the Hexa-His Tag in Protein Research: A Technical Guide
The Hexa-histidine tag (6xHis-tag) has become a cornerstone of modern protein research, drug development, and biotechnology. This small, uncharged peptide, consisting of six or more consecutive histidine residues, is genetically engineered onto the N- or C-terminus of a recombinant protein. Its primary function is to serve as a high-affinity binding site for immobilized metal ions, facilitating a powerful and widely used purification method known as Immobilized Metal Affinity Chromatography (IMAC). This technical guide provides an in-depth exploration of the Hexa-His tag, its mechanism of action, and its applications, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Principle: The Chemistry of Histidine-Metal Ion Interaction
The utility of the Hexa-His tag is rooted in the chemical properties of the imidazole (B134444) side chain of histidine. Under near-neutral pH conditions (typically pH 7.5-8.0), the nitrogen atoms in the imidazole ring can readily donate lone-pair electrons to form coordinate bonds with divalent transition metal cations.[1][2] This chelation effect is the basis for the specific and reversible interaction between a His-tagged protein and a chromatography resin functionalized with metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺).[2][3]
The process of purifying a His-tagged protein using IMAC can be summarized in three key steps:
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Binding: The crude cell lysate containing the His-tagged protein is passed over the IMAC resin. The His-tag specifically binds to the immobilized metal ions, while the majority of host cell proteins, which lack this affinity, flow through the column.
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Washing: The resin is washed with a buffer containing a low concentration of a competitive agent, typically imidazole (20-40 mM), to remove non-specifically bound proteins.[4]
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Elution: The purified His-tagged protein is displaced from the resin by introducing a high concentration of imidazole (typically 250-500 mM) or by lowering the pH to protonate the histidine residues, thus disrupting the metal chelation.[5][6]
Quantitative Comparison of Common IMAC Resins
The choice of metal ion and chelating ligand significantly impacts the purity and yield of the purified protein. Nickel-NTA (Nitrilotriacetic acid) and Cobalt-TALON (a proprietary cobalt-based resin) are the most common choices.
| Parameter | Ni-NTA | Co-TALON | Key Considerations |
| Binding Capacity | Higher (e.g., up to 40 mg/mL) | Lower (e.g., 5-15 mg/mL)[7] | Ni-NTA is often preferred for high-yield applications.[3] |
| Specificity | Good | Higher | Cobalt ions have a higher selectivity for the His-tag, resulting in lower non-specific binding and higher purity.[2][6][7][8] |
| Typical Purity | >80% (often >95% in a single step)[1][9] | Generally higher than Ni-NTA | For applications requiring very high purity, such as crystallography, Co-TALON is often the preferred choice.[2] |
| Binding Affinity | Stronger | Weaker | The weaker interaction with cobalt allows for elution with lower concentrations of imidazole, which can be beneficial for protein stability.[8] |
| Typical Yield | High | Moderate to High | The higher binding capacity of Ni-NTA often translates to a higher overall yield. |
Note: The binding capacity and purity can be highly dependent on the specific protein, expression levels, and the host expression system.
Experimental Protocols
Cloning of a Gene of Interest into a His-Tag Expression Vector (e.g., pET Vector)
This protocol outlines the steps to insert a target gene into a pET vector for expression with an N-terminal Hexa-His tag in E. coli.
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Primer Design:
-
Design a forward primer that includes a restriction site (e.g., NdeI) overlapping the start codon (ATG) of your gene.
-
Design a reverse primer that includes a restriction site (e.g., BamHI) downstream of the stop codon.
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase to amplify the gene of interest from a template DNA (e.g., genomic DNA or a cDNA library).
-
-
Purification of PCR Product and Vector:
-
Purify the PCR product and the pET expression vector using a PCR purification kit or gel extraction.
-
-
Restriction Digest:
-
Digest both the purified PCR product and the pET vector with the selected restriction enzymes (e.g., NdeI and BamHI) according to the manufacturer's protocol.
-
Heat-inactivate the enzymes if required.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector and PCR product, typically at a 1:3 molar ratio, using T4 DNA ligase.
-
Incubate at room temperature for 1-2 hours or at 16°C overnight.
-
-
Transformation into Cloning Strain:
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Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
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Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin) and incubate overnight at 37°C.
-
-
Colony PCR and Plasmid Purification:
-
Screen individual colonies by colony PCR to identify those with the correct insert.
-
Inoculate positive colonies into liquid LB medium with the selective antibiotic and grow overnight.
-
Purify the plasmid DNA using a miniprep kit.
-
-
Verification:
-
Verify the sequence of the insert and the integrity of the cloning junctions by Sanger sequencing.
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Expression of His-Tagged Protein in E. coli BL21(DE3)
This protocol describes the induction of protein expression in the BL21(DE3) strain.
-
Transformation into Expression Strain:
-
Transform the sequence-verified plasmid into competent E. coli BL21(DE3) cells.
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic.
-
Grow overnight at 37°C with shaking (200-250 rpm).
-
-
Main Culture:
-
Induction:
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.[12]
-
Continue to incubate the culture with shaking. Optimal expression conditions can vary; common conditions are 3-4 hours at 37°C or overnight at a lower temperature (18-25°C) for improved protein solubility.
-
-
Cell Harvest:
-
Harvest the cells by centrifugation at 5,000 x g for 10-15 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.
-
Purification of His-Tagged Protein under Native Conditions
This protocol details the purification of a soluble His-tagged protein.
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). Add protease inhibitors to prevent degradation.
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at >10,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Resin Equilibration:
-
Gently resuspend the IMAC resin (e.g., Ni-NTA agarose) and transfer the required volume to a chromatography column.
-
Allow the storage buffer to drain and equilibrate the resin with 5-10 column volumes of lysis buffer.
-
-
Binding:
-
Load the clarified lysate onto the equilibrated column. This can be done by gravity flow or with a peristaltic pump.
-
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
Collect the eluate in fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to assess purity and identify fractions containing the target protein.
-
Pool the pure fractions.
-
On-Column Cleavage of the His-Tag using TEV Protease
This protocol is for removing the His-tag when a TEV protease cleavage site has been engineered between the tag and the protein.
-
Protein Binding and Washing:
-
Perform the binding and washing steps as described in the purification protocol above.
-
-
Buffer Exchange:
-
Wash the column with 5-10 column volumes of TEV protease reaction buffer (e.g., 20 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0).
-
-
Protease Digestion:
-
Elution of Cleaved Protein:
-
Elute the tag-free protein by passing TEV protease reaction buffer through the column and collecting the flow-through. The cleaved His-tag and the His-tagged TEV protease will remain bound to the resin.
-
-
Resin Regeneration:
-
Elute the bound His-tag and TEV protease with the high-imidazole elution buffer to regenerate the column.
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Visualizations of Key Processes
Caption: A generalized workflow for the purification of a His-tagged protein using IMAC.
Caption: The mechanism of His-tag binding to a Ni-NTA resin and competitive elution by imidazole.
References
- 1. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to choose the right his-tagged purification resin [takarabio.com]
- 3. marvelgent.com [marvelgent.com]
- 4. Expression and Purification of Recombinant Proteins Using the pET System | Springer Nature Experiments [experiments.springernature.com]
- 5. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Obtain highest purity with cobalt resin [takarabio.com]
- 7. TALON metal affinity resin FAQs [takarabio.com]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 10. neb.com [neb.com]
- 11. Protein expression using E. coli strain BL21DE3 [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. cytivalifesciences.com [cytivalifesciences.com]
